Lithium;triazolo[1,5-a]pyridine-7-carboxylate
Description
Properties
IUPAC Name |
lithium;triazolo[1,5-a]pyridine-7-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O2.Li/c11-7(12)6-3-1-2-5-4-8-9-10(5)6;/h1-4H,(H,11,12);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPAZOZKFTOIRCI-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1=CC2=CN=NN2C(=C1)C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4LiN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of lithium;triazolo[1,5-a]pyridine-7-carboxylate typically involves the lithiation of triazolo[1,5-a]pyridine. This process can be achieved through the reaction of triazolo[1,5-a]pyridine with a lithium reagent under controlled conditions. The lithiation reaction is often carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale lithiation processes using specialized equipment to ensure consistent quality and yield. The reaction conditions, such as temperature, solvent, and concentration of reagents, are optimized to maximize efficiency and minimize costs .
Chemical Reactions Analysis
Types of Reactions
Lithium;triazolo[1,5-a]pyridine-7-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different properties.
Substitution: The compound can participate in substitution reactions where one of its atoms or groups is replaced by another atom or group.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted triazolopyridines .
Scientific Research Applications
Lithium;triazolo[1,5-a]pyridine-7-carboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of lithium;triazolo[1,5-a]pyridine-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a precursor to diazo compounds and metal carbenes, which are important intermediates in various chemical reactions. The lithiation of triazolo[1,5-a]pyridine enhances its stability and reactivity, making it a valuable tool in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
Triazolo[1,5-a]pyridine: The parent compound without the lithium salt form.
1,2,3-Triazole: A related heterocyclic compound with a triazole ring.
Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.
Uniqueness
Lithium;triazolo[1,5-a]pyridine-7-carboxylate is unique due to its enhanced stability and reactivity compared to its parent compound, triazolo[1,5-a]pyridine. The presence of the lithium ion increases its solubility and facilitates its use in various chemical reactions. Additionally, its ability to act as a precursor to diazo compounds and metal carbenes sets it apart from other similar compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
